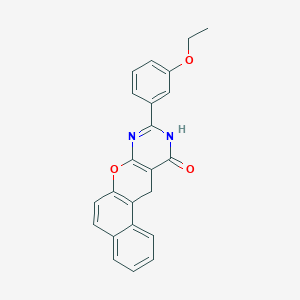

![molecular formula C19H16N2O4 B6517872 2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902856-25-1](/img/structure/B6517872.png)

2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 506.647 . Unfortunately, other specific physical and chemical properties of “2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” are not available in the searched resources.Aplicaciones Científicas De Investigación

Antiproliferative Activity

This compound, as a derivative of pyrido[2,3-d]pyrimidin-5-one, has shown promising antiproliferative activity . The compound API-1, which belongs to the same class, is a notable antiproliferative agent .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines, including this compound, have demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria .

Anti-inflammatory and Analgesic Activity

Compounds of this class have shown anti-inflammatory and analgesic activities .

Hypotensive Activity

Pyrido[2,3-d]pyrimidines have also been associated with hypotensive activity, indicating potential use in managing blood pressure .

Antihistaminic Activity

These compounds have shown antihistaminic activities, suggesting potential use in allergy treatments .

Inhibition of Tyrosine Kinase

Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitors . This suggests that “2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” may also have potential as a tyrosine kinase inhibitor.

Inhibition of Cyclin-dependent Kinase (CDK4)

The compound class also includes cyclin-dependent kinase (CDK4) inhibitors , indicating potential use in cancer treatment.

Dihydrofolate Reductase (DHFR) Inhibition

Pyrido[2,3-d]pyrimidine derivatives are frequently mentioned as inhibitors of dihydrofolate reductase (DHFR) , an enzyme involved in DNA synthesis and repair. This suggests potential use in cancer treatment.

Direcciones Futuras

While specific future directions for “2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” are not available, related compounds such as Futibatinib (a kinase inhibitor) have been approved for medical use in the treatment of cholangiocarcinoma (bile duct cancer) . This suggests potential future directions in the development of similar compounds for therapeutic applications.

Mecanismo De Acción

Target of Action

The primary targets of 2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one are tyrosine kinases , particularly those that are part of receptors called fibroblast growth factor receptors (FGFRs) . These receptors are found on the surface of cells and play a crucial role in the growth and spread of cancer cells . Another significant target is dihydrofolate reductase (DHFR) , a key enzyme in folate metabolism .

Mode of Action

This compound acts as a tyrosine kinase inhibitor , blocking the activity of enzymes known as tyrosine kinases . By inhibiting these enzymes, it prevents the activation of FGFRs, thereby disrupting the signaling pathways that promote cancer cell growth and proliferation . Additionally, it inhibits DHFR with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical Pathways

The inhibition of FGFRs disrupts several downstream signaling pathways, including the phosphatidylinositol-3 kinase and mammalian target of rapamycin pathways . These pathways are involved in cell growth, proliferation, and survival . By inhibiting DHFR, the compound disrupts folate metabolism, which is essential for the synthesis of DNA precursors .

Result of Action

By blocking the activity of tyrosine kinases and inhibiting DHFR, this compound can prevent or slow down the growth of cancer cells . The inhibition of these targets leads to a reduction in the synthesis of RNA and DNA, causing the cancer cells to die .

Propiedades

IUPAC Name |

2-(2,5-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-23-12-7-8-16(24-2)13(10-12)17-20-18(22)14-9-11-5-3-4-6-15(11)25-19(14)21-17/h3-8,10H,9H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKCOLWCSGYWHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517800.png)

![9-ethoxy-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517810.png)

![2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517826.png)

![2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517832.png)

![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517833.png)

![7-methyl-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517837.png)

![7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517847.png)

![7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517855.png)

![2-(2,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517879.png)

![7-bromo-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517881.png)

![7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517891.png)

![methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate](/img/structure/B6517899.png)

![2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517902.png)